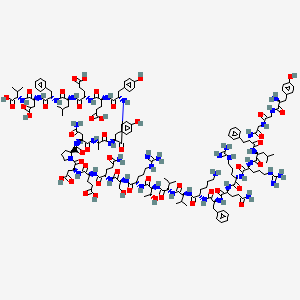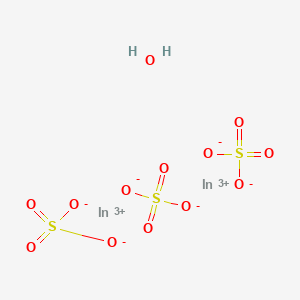
(1,2-13C2)hexadecanoic acid
Vue d'ensemble
Description
(1,2-13C2)hexadecanoic acid, also known as palmitic acid-1,2-13C2, is a stable isotope-labeled compound. It is a variant of hexadecanoic acid (palmitic acid) where two carbon atoms at positions 1 and 2 are replaced with carbon-13 isotopes. This compound is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1,2-13C2)hexadecanoic acid can be synthesized through the isotopic labeling of hexadecanoic acid. The process typically involves the incorporation of carbon-13 isotopes into the carbon backbone of hexadecanoic acid. One common method is the catalytic hydrogenation of a precursor molecule containing carbon-13 labeled carbon atoms. The reaction conditions often include the use of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of hexadecanoic acid-1,2-13C2 involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required isotopic enrichment and chemical purity standards. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-13C2)hexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce hexadecanedioic acid.
Reduction: Reduction of hexadecanoic acid-1,2-13C2 can yield hexadecanol.
Substitution: The carboxyl group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Hexadecanedioic acid
Reduction: Hexadecanol
Substitution: Hexadecanoic acid esters and amides
Applications De Recherche Scientifique
(1,2-13C2)hexadecanoic acid is utilized in various scientific research applications:
Chemistry: Used as a tracer in metabolic studies to investigate fatty acid metabolism and biosynthesis pathways.
Biology: Employed in studies of lipid metabolism and the role of fatty acids in cellular processes.
Medicine: Utilized in research on the effects of fatty acids on health, including studies on obesity, diabetes, and cardiovascular diseases.
Industry: Applied in the development of isotopically labeled standards for analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
Mécanisme D'action
(1,2-13C2)hexadecanoic acid exerts its effects primarily through its incorporation into metabolic pathways. The carbon-13 isotopes allow for the tracking of the compound’s metabolic fate using techniques like NMR and mass spectrometry. This enables researchers to study the detailed mechanisms of fatty acid metabolism, including the identification of molecular targets and pathways involved in the synthesis, degradation, and utilization of fatty acids .
Comparaison Avec Des Composés Similaires
(1,2-13C2)hexadecanoic acid is compared with other isotopically labeled fatty acids, such as:
Hexadecanoic acid-1-13C: Labeled with a single carbon-13 isotope at position 1.
Hexadecanoic acid-2-13C: Labeled with a single carbon-13 isotope at position 2.
Octadecanoic acid-1,2-13C2: An 18-carbon fatty acid labeled with carbon-13 isotopes at positions 1 and 2.
The uniqueness of hexadecanoic acid-1,2-13C2 lies in its dual labeling at positions 1 and 2, providing more detailed information on metabolic pathways compared to single-labeled compounds .
Propriétés
IUPAC Name |
(1,2-13C2)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1,16+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-IIJSWMDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583860 | |
| Record name | (1,2-~13~C_2_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86683-25-2 | |
| Record name | (1,2-~13~C_2_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitic acid-1,2-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4,4'-Bipyridine]-2,2'-dicarbonitrile](/img/structure/B1602263.png)
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)




![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)



